
Sarafotoxin S 6c (reduced)
Übersicht
Beschreibung
Sarafotoxin S6c (S6c) is a 21-amino acid peptide belonging to the sarafotoxin family, which shares structural and functional homology with endothelins (ETs) . It is a selective agonist of endothelin type B (ETB) receptors, which mediate vasoconstriction, bronchoconstriction, and cardioprotective effects . Unlike endothelin-1 (ET-1), which activates both ETA and ETB receptors, S6c’s specificity for ETB receptors makes it a critical tool for studying ETB-mediated pathways . Its reduced form ensures stability and bioavailability in experimental models, particularly in cardiovascular and pulmonary research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sarafotoxin S 6c (reduced) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Sarafotoxin S 6c (reduced) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: Sarafotoxin S 6c (reduced) can undergo oxidation reactions, particularly at the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to break disulfide bonds, converting it back to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard amino acid derivatives used in SPPS.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Myocardial Infarction Protection
One of the significant applications of S6c is in cardioprotection during myocardial ischemia. A study demonstrated that administration of S6c prior to coronary artery occlusion significantly reduced myocardial infarct size. In a rat model, hearts treated with S6c exhibited a reduction in infarct size from 35% in controls to approximately 13% in treated groups, alongside preservation of ETB receptor mRNA levels in ischemic tissue . This suggests that S6c may play a protective role by modulating receptor expression and improving myocardial resilience during ischemic events.
Vasoconstriction Studies
S6c's effects on vascular tone have been extensively studied. Research indicated that forearm vasoconstriction responses to S6c were preserved in patients with essential hypertension, contrasting with the impaired response to endothelin-1 (ET-1). This finding suggests that while ET-1 signaling may be downregulated in hypertensive conditions, the ETB receptor pathway remains functional when activated by S6c . Such insights highlight the potential for S6c in exploring vascular responses and therapeutic strategies for managing hypertension.
Renal Applications
Vasoconstriction Mechanisms
S6c has been implicated in renal vasoconstriction mechanisms. Studies have shown that intra-arterial administration of S6c leads to significant reductions in renal blood flow, indicating its role as a potent vasoconstrictor in renal physiology . Understanding these mechanisms is crucial for developing treatments for renal pathologies where endothelin signaling is dysregulated.
Osteoblastic Activity
S6c has also been investigated for its effects on osteoblastic cells. In a study involving MC3T3-E1 osteoblast-like cells, it was found that certain sarafotoxins, including S6c, did not stimulate prostaglandin E2 synthesis as effectively as other endothelin peptides. This indicates a potential role for S6c in modulating bone metabolism through endothelin receptor pathways .
Summary of Key Findings
Wirkmechanismus
Sarafotoxin S 6c (reduced) exerts its effects primarily through the activation of endothelin-B receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling events that lead to vasoconstriction and modulation of blood flow . The compound also induces the release of nitric oxide, which plays a role in its cardioprotective and antiarrhythmic effects . The activation of mitochondrial ATP-sensitive potassium channels (mitoKATP) in cardiomyocytes is another key mechanism contributing to its protective effects during ischemia-reperfusion injury .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Sarafotoxins
Sarafotoxin S6a and S6b
- Receptor Specificity : S6a and S6b exhibit partial ETB receptor selectivity but also activate ETA receptors at higher concentrations, unlike S6c, which is ETB-specific .
- Potency in Pulmonary Vasculature: In cats, S6a, S6b, S6c, and ET-1 show similar pressor activity in the pulmonary vascular bed, with EC50 values in the nanomolar range. However, thromboxane A2 analog U-46619 is 100-fold more potent .
- Systemic Vasoconstriction : In systemic circulation, S6b is significantly more potent than S6c in raising mean arterial pressure (order: S6b > ET-1 >> S6c > ET-3) .
Table 1: Comparison of Sarafotoxins in Vascular Responses
Compound | Receptor Specificity | Pulmonary EC50 (nM) | Systemic Pressor Potency (Relative to S6c) |
---|---|---|---|
Sarafotoxin S6c | ETB | ~1–10 | 1.0 (baseline) |
Sarafotoxin S6a | ETB/ETA | ~1–10 | 1.2–1.5 |
Sarafotoxin S6b | ETB/ETA | ~1–10 | 3.0–4.0 |
Comparison with Endothelins (ET-1, ET-2, ET-3)
Receptor Activation
- ET-1 : Activates both ETA and ETB receptors, causing sustained vasoconstriction and bronchoconstriction .
- S6c : Selective ETB activation, making it ideal for isolating ETB effects (e.g., bronchoconstriction in asthmatic rats) .
Tissue-Specific Responses
- Pulmonary Vasculature : S6c and ET-1 induce similar dose-dependent pulmonary pressure increases in cats, but ET-1’s effects are prolonged due to ETA activation .
- Airways : S6c induces stronger contractions in lobar bronchi than ET-1 (Emax: 152.5% vs. 124.2% in asthmatic rats) .
- Renal Vasculature : Both S6c and ET-1 reduce renal blood flow, but ET-1’s systemic pressor effects are ETA-dependent, whereas S6c’s renal effects are ETB-mediated .
Table 2: Functional Differences Between S6c and ET-1
Parameter | Sarafotoxin S6c | Endothelin-1 (ET-1) |
---|---|---|
Receptor Specificity | ETB-selective | ETA/ETB |
Bronchoconstriction | Higher efficacy in lobar bronchi | Moderate efficacy |
Systemic Pressor Effect | Weak (ETB-mediated vasodilation) | Strong (ETA-mediated vasoconstriction) |
Cardioprotection | Reduces infarct size (ETB activation) | Mixed effects (ETA/ETB) |
Functional Differences in Various Tissues
Cardiovascular System
- Myocardial Protection : S6c pretreatment reduces infarct size by 62% in ischemic/reperfused rat hearts, a unique effect linked to ETB receptor mRNA preservation . ET-1, in contrast, exacerbates ischemia via ETA activation .
Airway Smooth Muscle
- S6c’s potency in asthmatic rat lobar bronchi (EC50: 10 pM) exceeds ET-1 (EC50: 100 pM), with Emax values 40% higher in asthma models .
Pharmacological and Signaling Pathways
- Desensitization : S6c pre-treatment desensitizes ETB receptors, enabling selective study of ETA responses to ET-1 .
Table 3: Signaling Pathways of S6c vs. ET-1
Pathway | Sarafotoxin S6c | Endothelin-1 (ET-1) |
---|---|---|
PKC/MAPK Activation | Required for ETB upregulation | ETA-mediated Ca²⁺ influx |
Bronchoconstriction | ETB-dependent, indomethacin-resistant | Partially cyclooxygenase-dependent |
Vasodilation | Transient ETB-mediated (e.g., renal) | Minimal (ETA dominance) |
Biologische Aktivität
Sarafotoxin S6c (S6c) is a member of the sarafotoxin family, which are toxins derived from the venom of the Atractaspis engaddensis snake. These compounds exhibit significant biological activities primarily through their interaction with endothelin receptors, particularly the endothelin receptor type B (ETB). This article explores the biological activity of S6c, focusing on its cardiovascular effects, vasoconstriction properties, and potential therapeutic implications.
Sarafotoxins, including S6c, activate both ETB and endothelin receptor type A (ETA) receptors, which are G-protein-coupled receptors. The binding of S6c to these receptors leads to an increase in intracellular calcium levels, triggering various physiological responses. The specific actions of S6c include:
- Vasoconstriction : S6c induces rapid vasoconstriction in coronary vessels, leading to increased blood pressure.
- Positive Inotropic Effects : It enhances heart contractility, which can be beneficial in certain cardiac conditions.
- Bronchoconstriction : S6c can cause airway resistance due to smooth muscle contraction in the bronchioles, leading to respiratory complications.
Cardiovascular Studies
- Infarct Size Reduction : A study demonstrated that administration of S6c significantly reduced myocardial infarct size in a rat model subjected to ischemia-reperfusion injury. The infarct size was measured as a percentage of the area at risk:
- mRNA Preservation : The same study indicated that S6c pretreatment preserved mRNA levels for ETB receptors in ischemic myocardium, suggesting a protective mechanism against receptor downregulation during ischemic events .
- Vasoconstriction Response : In human studies involving hypertensive patients, forearm vasoconstriction responses to S6c were similar between hypertensive individuals and control subjects, indicating that S6c's effects may be preserved even in pathological states .
Renal Effects
Research has shown that S6c has potent renal vasoconstrictor actions comparable to those of endothelin-1 (ET-1). In pentobarbitone-anesthetized rats, both substances caused significant renal vasoconstriction, highlighting the role of sarafotoxins in renal physiology .
Data Summary
The following table summarizes key findings regarding the biological activity of Sarafotoxin S6c:
Case Studies and Clinical Implications
Sarafotoxin S6c's ability to reduce myocardial damage during ischemia suggests potential therapeutic applications in cardioprotection during heart attacks. Additionally, its preserved action in hypertensive patients indicates that it could serve as a model for understanding receptor dynamics and developing targeted therapies for hypertension.
Moreover, research into modified forms of sarafotoxins aims to exploit their matrix metalloproteinase inhibitory properties while minimizing toxic effects. Such modifications could lead to new treatments for various conditions, including cardiovascular diseases and cancer metastasis .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Sarafotoxin S6c (reduced) in cardiovascular studies, and how can researchers validate its receptor interactions experimentally?
Sarafotoxin S6c (reduced) primarily binds to endothelin B (ETB) receptors, activating G-protein-coupled signaling pathways that modulate calcium channel activity and intracellular calcium release, leading to smooth muscle contraction . To validate receptor specificity, researchers should employ selective antagonists (e.g., BQ-123 for ETA receptors and PD142893 for ETB) in ex vivo tissue assays. For example, pre-treatment with BQ-123 in rat aortic rings can isolate ETB-mediated responses by blocking ETA receptors .
Q. Which experimental models are most suitable for studying Sarafotoxin S6c's effects on ischemia-reperfusion injury?
In vivo rabbit or rat models of coronary occlusion are widely used to assess cardioprotective effects. Key parameters include infarct size measurement via triphenyltetrazolium chloride (TTC) staining, arrhythmia incidence quantification, and mitochondrial KATP channel activation assays using glibenclamide as a blocker . In vitro models, such as isolated cardiomyocytes, enable real-time calcium flux analysis using fluorescent dyes (e.g., Rhod2-AM) .
Q. How can researchers distinguish between ETA and ETB receptor-mediated effects of Sarafotoxin S6c in vascular studies?
Use receptor subtype-selective antagonists in dose-response experiments. For example:
- ETA inhibition : BQ-123 (10 µM) suppresses systemic pressor effects in rats, confirming ETA dominance in blood pressure regulation.
- ETB inhibition : PD142893 (10 µM) attenuates renal vasoconstriction, highlighting ETB-like receptor roles in renal circulation .
Advanced Research Questions
Q. How do contradictory findings on Sarafotoxin S6c's cardioprotective vs. vasoconstrictive effects inform receptor subtype targeting?
While Sarafotoxin S6c reduces infarct size via ETB-mediated mitochondrial KATP activation in cardiac tissue , it induces renal vasoconstriction through ETB-like receptors . These tissue-specific responses underscore the need for localized receptor profiling using techniques like qPCR for ETB mRNA preservation in ischemic myocardium versus immunohistochemistry in renal vasculature.
Q. What methodological considerations are critical when designing studies to isolate ETB receptor signaling in neuronal-glial interactions?
- Model selection : Hypothalamic slice preparations allow simultaneous monitoring of neuronal firing (patch-clamp) and astrocyte calcium dynamics (Fluo-4 imaging) .
- Gliotoxin pre-treatment : L-α-aminoadipic acid (250 µM) inhibits astrocyte activity, isolating neuronal ETB effects .
- Dose calibration : Use 100 nM Sarafotoxin S6c to evoke reproducible calcium transients in astrocytes without off-target receptor activation .
Q. How can researchers reconcile discrepancies in Sarafotoxin S6c's efficacy across species or disease models?
Conduct comparative studies with standardized protocols:
- Species variability : Rat models show stronger ETB-mediated cardioprotection than rabbits .
- Disease context : Ischemia-reperfusion models require strict control of occlusion duration (e.g., 30 min ischemia/2 hr reperfusion in rabbits) to ensure consistent infarct size .
- Data normalization : Express vascular contractions as a percentage of KCl-induced responses to control for tissue variability .
Q. What advanced techniques are recommended to investigate Sarafotoxin S6c's role in mitochondrial KATP channel modulation?
- Mitochondrial isolation : Use differential centrifugation to purify cardiomyocyte mitochondria, followed by fluorescent probes (e.g., JC-1) to measure membrane potential changes .
- Pharmacological validation : Co-administer Sarafotoxin S6c with KATP inhibitors (e.g., 5-hydroxydecanoate) to confirm channel involvement in anti-arrhythmic effects .
Q. How should researchers address potential off-target effects when studying Sarafotoxin S6c's interaction with GPR10 receptors?
- Receptor silencing : siRNA knockdown of GPR10 in cell lines (e.g., HEK293) can differentiate Sarafotoxin S6c's effects from endothelin receptor pathways .
- Calcium mobilization assays : Compare responses in wild-type vs. GPR10-deficient cells using Fura-2AM ratiometric imaging .
Q. Methodological Guidance
- Data interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid oversights in experimental design .
- Literature integration : Cross-reference studies on endothelin receptor antagonists and mitochondrial pathways to contextualize findings .
- Reporting standards : Include raw data tables (e.g., % contraction relative to controls) and statistical annotations (e.g., P-values from ANOVA) to enhance reproducibility .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWXJBFLULMNEY-JHOSIGDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H151N27O37S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151398 | |
Record name | Sarafotoxin S 6c (reduced) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2519.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116495-45-5 | |
Record name | Sarafotoxin S 6c (reduced) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116495455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarafotoxin S 6c (reduced) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.